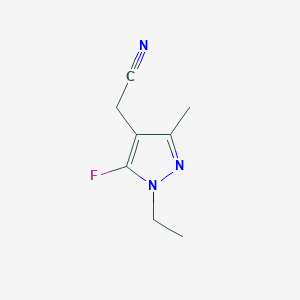

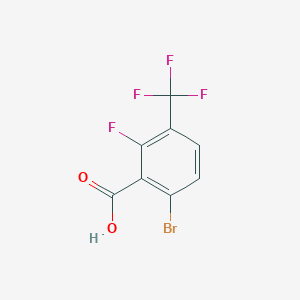

![molecular formula C8H9N3O2 B2697178 2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 56654-49-0](/img/structure/B2697178.png)

2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . The compound has an empirical formula of C6H5N3O and a molecular weight of 135.12 .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One such method involves a one-pot synthesis from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . Another method involves a desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1NN=C2C=CC=CN12 . This indicates that the compound has a triazolopyridine core with a hydroxyethyl group attached.Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 230-235 °C . It has a molecular weight of 135.12 and an empirical formula of C6H5N3O .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthesis Techniques : Compounds in the triazolopyridine family, including those with similar structures to "2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one", have been synthesized using various techniques, such as phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for creating biologically significant 1,2,4-triazolo[1,5-a]pyridines, which showcases metal-free oxidative N-N bond formation processes (Zheng et al., 2014).

- Molecular Structures : Research has also focused on understanding the diverse supramolecular synthons formed by triazolopyridines with various substituents, which play a crucial role in their pharmacological properties and applications in crystal engineering (Chai et al., 2019).

Biological and Pharmaceutical Applications

- Antimicrobial Activity : A study on novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives highlighted significant antibacterial and antifungal activities, suggesting potential for antimicrobial drug development (Suresh et al., 2016).

- Herbicidal Activity : The synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation, indicating the potential for agricultural applications (Moran, 2003).

Safety and Hazards

Direcciones Futuras

Triazolopyridines, including “2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one”, have a wide range of applications in medicinal chemistry. They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing new synthetic methods.

Propiedades

IUPAC Name |

2-(2-hydroxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-6-5-11-8(13)10-4-2-1-3-7(10)9-11/h1-4,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDRRKNTGUASRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

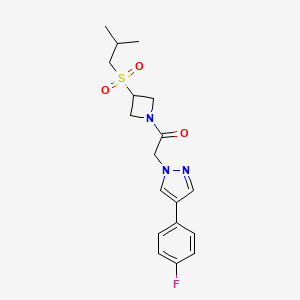

![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)

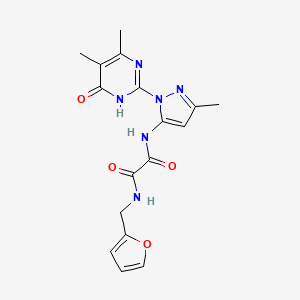

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)

![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)

![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)

![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)

![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)